molecular formula C5H3N B15485652 3,4-Didehydropyridine CAS No. 7129-66-0

3,4-Didehydropyridine

Cat. No.: B15485652
CAS No.: 7129-66-0
M. Wt: 77.08 g/mol
InChI Key: VLBGLDMKIJSNIZ-UHFFFAOYSA-N
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Description

3,4-Didehydropyridine (3,4-pyridyne) is a highly reactive heterocyclic intermediate characterized by a six-membered aromatic ring containing two adjacent dehydro (radical) sites at positions 3 and 4 (Figure 1). This strained structure enables unique reactivity, particularly in cycloadditions and nucleophilic additions, making it valuable in synthetic organic chemistry .

Properties

CAS No.

7129-66-0

Molecular Formula

C5H3N

Molecular Weight

77.08 g/mol

IUPAC Name

4,5-didehydropyridine

InChI

InChI=1S/C5H3N/c1-2-4-6-5-3-1/h2,4-5H

InChI Key

VLBGLDMKIJSNIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC#C1

Origin of Product

United States

Comparison with Similar Compounds

Key Properties and Generation

  • Generation Methods :
    3,4-Didehydropyridine is typically synthesized via elimination reactions, such as the treatment of 3-bromopyridine with strong bases like sodamide (NaNH₂) or sodium tert-butoxide. This proceeds through an SN(EA) (Substitution Nucleophilic Elimination Addition) mechanism, forming the diradical intermediate . Alternative methods include desilylation-elimination of silyl-protected precursors .

  • Spectroscopic Data: NMR studies of derivatives (e.g., 3-piperidinopyridine) reveal distinct signals: ¹H-NMR: δ 1.3–1.8 (m, CH₂), 2.9–3.4 (m, NCH₂), 6.9–8.2 (m, aromatic H) . ¹³C-NMR: δ 23.8–147.4 (aromatic carbons and substituents) .
  • Applications :
    The compound is pivotal in synthesizing natural products like ellipticine (an antitumor alkaloid) and functionalized pyridines via regioselective cycloadditions .

Comparison with Similar Compounds

Structural and Reactivity Comparison with Other Pyridynes

Pyridynes (didehydropyridines) differ in the positions of their dehydro sites, leading to distinct reactivities:

Compound Dehydro Positions Proton Affinity (PA, kcal/mol) Key Reactivity
This compound 3,4 213.4 ± 3.3 [2+2] Cycloadditions, Diels-Alder reactions
3,5-Didehydropyridine 3,5 215.3 ± 3.3 Lower regioselectivity in cycloadditions
2,3-Didehydropyridine 2,3 Not reported Limited synthetic utility due to instability
  • Proton Affinity (PA) :
    3,5-Didehydropyridine exhibits a higher PA than this compound, attributed to the greater distance of one radical site from the nitrogen atom, stabilizing charge distribution .

  • Reactivity: this compound: Undergoes [2+2] cycloadditions with ketene dialkyl acetals to form fused bicyclic structures (e.g., benzocyclobutenones) . It also participates in polar-controlled Diels-Alder reactions for ellipticine synthesis . 2,3-Didehydropyridine: Generated via fluoride-induced desilylation but rarely utilized due to competing decomposition pathways .

Comparison with Non-Radical Pyridine Derivatives

Pyridine derivatives without dehydro sites exhibit markedly different reactivity:

Compound Structure Key Applications
4-Diethylaminopyridine Substituted pyridine Catalyst in acylation reactions
3-Piperidinopyridine Substituted pyridine Intermediate in pharmaceutical synthesis
2,4-Dichloro-3-nitropyridine Halogenated pyridine Precursor for agrochemicals and pharmaceuticals
  • Synthetic Utility: Unlike this compound, substituted pyridines (e.g., 4-diethylaminopyridine) lack radical reactivity but serve as catalysts or building blocks for functional materials .

Research Findings and Case Studies

Regioselective Cycloadditions

This compound demonstrates superior regioselectivity in Diels-Alder reactions compared to 3,5-didehydropyridine. For example, its reaction with furan derivatives yields ellipticine precursors with >90% regiochemical control, a feat unattainable with 3,5-pyridyne .

Unique [2+2] Cycloadditions

The [2+2] cycloaddition of this compound with ketene dialkyl acetals produces benzocyclobutenones, which are inaccessible via other pyridynes. This reaction is pivotal in constructing strained carbocycles for natural product synthesis .

Stability and Handling

  • This compound : Stabilized by conjugation with the pyridine ring but requires in situ generation due to transient nature .
  • 2,3-Didehydropyridine: Highly unstable; decomposes rapidly unless trapped by strong dienophiles .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for generating 3,4-didehydropyridine derivatives, and what analytical techniques validate their purity?

  • Methodological Answer : this compound derivatives are often synthesized via base-induced dehydrohalogenation or dehydrogenation of pyridine precursors. For example, complex bases like morpholine derivatives can induce ring-opening and reformation to yield amino-functionalized pyridines. Characterization typically involves 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity and purity, complemented by mass spectrometry (MS) for molecular weight validation. For instance, 1H^1H-NMR peaks at δ 3.1–3.7 ppm (NCH2_2/OCH2_2) and aromatic protons at δ 6.5–8.2 ppm are critical for structural confirmation .

Q. How should researchers handle safety and stability concerns during experiments with this compound intermediates?

  • Methodological Answer : Due to its high reactivity and potential flammability (as inferred from structurally similar pyridine derivatives), experiments should be conducted under inert atmospheres (e.g., N2_2) with spark-free equipment. Use grounded containers and avoid open flames. Personal protective equipment (PPE) including chemical-resistant gloves and ventilation-controlled fume hoods are mandatory. Waste must be segregated and treated by certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How do solvent polarity and pH influence the reactivity of this compound in solution versus gas-phase reactions?

  • Methodological Answer : Protonation in acidic solutions alters the singlet-triplet energy gap and polarity of this compound, enhancing its reactivity in polar solvents. Gas-phase studies reveal distinct behavior due to the absence of solvation effects. For example, protonated species exhibit higher electrophilicity in aqueous environments, which is critical for designing pH-responsive drug candidates targeting tumor microenvironments. Computational modeling (e.g., DFT) is recommended to compare reaction pathways under varying conditions .

Q. What strategies resolve contradictions in reported reactivity data for this compound intermediates?

  • Methodological Answer : Discrepancies in reactivity (e.g., radical stability vs. electrophilic addition rates) often arise from differences in experimental setups. Researchers should:

  • Replicate conditions : Standardize solvent systems (e.g., aqueous vs. non-polar), temperature, and pH.
  • Cross-validate with multiple techniques : Combine kinetic studies (stopped-flow spectroscopy) with computational simulations to isolate contributing factors.
  • Analyze byproducts : Use HPLC-MS to identify side products that may explain divergent outcomes .

Q. How can computational chemistry optimize the design of this compound-based compounds for targeted biological activity?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electron affinity (EA) and singlet-triplet gaps, which correlate with radical stability and binding affinity. For instance, substituents like morpholine or chlorophenyl groups (see NMR δ 1.3–1.8 ppm for CH2_2 groups) can be modeled to enhance selectivity for enzymatic targets. Molecular docking studies further refine interactions with biological receptors, such as tumor-specific proteins .

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